molecular formula C12H16F6N2O4S2 B6310734 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 384347-09-5

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310734
CAS No.: 384347-09-5
M. Wt: 430.4 g/mol
InChI Key: BGDTWQJJCFNYIU-UHFFFAOYSA-N
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Description

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its electrochemical stability .

Preparation Methods

The synthesis of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-butyl-2-methylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by washing with water and drying under reduced pressure .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, dichloromethane, and methanol, along with catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridinium salts and imides .

Scientific Research Applications

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its specific combination of a pyridinium cation and a bis(trifluoromethylsulfonyl)imide anion. Similar compounds include:

These compounds share similar properties but differ in their cationic structures, which can influence their solubility, viscosity, and electrochemical behavior. The unique structure of this compound provides it with distinct advantages in specific applications, such as higher thermal stability and better solubility for certain substrates .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-2-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-8-11-9-6-5-7-10(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDTWQJJCFNYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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